2,3,10,11-Tetrahydroxyberbine
Description
Context within Isoquinoline (B145761) Alkaloid Research
Isoquinoline alkaloids represent a large and diverse family of naturally occurring compounds, many of which exhibit significant biological activities. labinsights.nlscripps.edu This class of alkaloids is characterized by a core structure containing an isoquinoline motif. They are found in numerous plant families and have been the subject of extensive phytochemical and pharmacological research. labinsights.nlresearchgate.net
2,3,10,11-Tetrahydroxyberbine falls under the umbrella of isoquinoline alkaloids. Its tetracyclic framework is a hallmark of this group. Research into isoquinoline alkaloids is driven by their potential as lead compounds in drug discovery, with many exhibiting properties such as antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.net The study of specific alkaloids like this compound contributes to the broader understanding of structure-activity relationships within the isoquinoline alkaloid family. researchgate.net
Significance in Natural Product Chemistry
Natural product chemistry focuses on the isolation, structure elucidation, synthesis, and biological investigation of chemical compounds produced by living organisms. uou.ac.in Alkaloids, including this compound, are a major focus within this field due to their structural complexity and diverse pharmacological profiles. uou.ac.in
The significance of this compound in natural product chemistry is highlighted by its role as a biosynthetic precursor and a target for synthetic modification. For instance, it serves as a substrate in enzymatic studies aimed at producing other high-value alkaloids. bohrium.commdpi.com The development of chemoenzymatic strategies to synthesize derivatives of this compound underscores its importance in creating novel compounds with potentially enhanced biological activities. bohrium.comdntb.gov.ua
Structure
2D Structure
3D Structure
Properties
CAS No. |
53905-56-9 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3,10,11-tetrol |
InChI |
InChI=1S/C17H17NO4/c19-14-4-9-1-2-18-8-11-6-16(21)15(20)5-10(11)3-13(18)12(9)7-17(14)22/h4-7,13,19-22H,1-3,8H2 |
InChI Key |
KTXIKPCVGWAEMA-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=CC(=C(C=C3CC2C4=CC(=C(C=C41)O)O)O)O |
Canonical SMILES |
C1CN2CC3=CC(=C(C=C3CC2C4=CC(=C(C=C41)O)O)O)O |
Synonyms |
(+-)-isomer of 2,3,10,11-tetrahydroxyberbine (R)-isomer of 2,3,10,11-tetrahydroxyberbine (S)-isomer of 2,3,10,11-tetrahydroxyberbine 2,3,10,11-tetrahydroxyberbine HBr(+-)-isomer of 2,3,10,11-tetrahydroxyberbine HBr(R)-isomer of 2,3,10,11-tetrahydroxyberbine HBr(S)-isomer of 2,3,10,11-tetrahydroxyberbine HCl of 2,3,10,11-tetrahydroxyberbine |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways
Precursor Alkaloids and Metabolic Intermediates
The journey from simple amino acids to the complex tetracyclic framework of tetrahydroprotoberberines involves several crucial intermediate compounds.
(S)-Reticuline stands as a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids. frontiersin.orgmdpi.com It serves as the central precursor for the entire class of tetrahydroprotoberberine alkaloids. nih.govmdpi.com The biosynthetic pathway to (S)-reticuline begins with the amino acid L-tyrosine. frontiersin.orgnih.gov Through a series of enzymatic steps, tyrosine derivatives are converted into (S)-norcoclaurine, which then undergoes methylation and hydroxylation reactions to yield (S)-reticuline. frontiersin.orgbiorxiv.org Key enzymes in this conversion include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′O-methyltransferase (4′OMT). nih.govcaltech.edu
An alternative biosynthetic route has been engineered in yeast, which utilizes (S)-norlaudanosoline as a key intermediate to produce (S)-reticuline. biorxiv.orgnih.gov This pathway is noted for its higher selectivity, which minimizes the formation of undesirable side products. biorxiv.org In this engineered system, norlaudanosoline is converted to reticuline (B1680550) through the action of methyltransferase enzymes. nih.govcaltech.edu From the pivotal (S)-reticuline intermediate, the pathway proceeds to the THPB skeleton when the berberine (B55584) bridge enzyme (BBE) catalyzes an oxidative cyclization of the N-methyl group to form (S)-scoulerine. frontiersin.orgbiorxiv.org
Tetrahydroprotoberberine (THPB) alkaloids are a subgroup of isoquinoline (B145761) alkaloids characterized by their tetracyclic core structure. nih.govmdpi.com The foundational precursor to this class is (S)-scoulerine, which is formed directly from (S)-reticuline. frontiersin.orgrsc.org (S)-Scoulerine itself is a THPB and serves as the scaffold upon which further structural diversity is built, primarily through the action of enzymes like O-methyltransferases.
Recent studies have utilized 2,3,9,10-tetrahydroxyberbine (B1209567) as a substrate for enzymatic reactions to produce a variety of other high-value THPB compounds. bohrium.comnih.govmdpi.com This demonstrates that fully-formed tetrahydroxyberbine structures can act as direct precursors for subsequent methylation steps, leading to the generation of a wide range of naturally occurring and novel alkaloids.
Enzymatic Methylation Mechanisms
Methylation is a fundamental biochemical reaction in the biosynthesis of plant-specialized metabolites, including alkaloids. oup.commdpi.com This process, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, involves the transfer of a methyl group to a substrate, significantly altering its chemical properties. mdpi.com Within the biosynthesis of 2,3,10,11-Tetrahydroxyberbine and its analogs, O-methyltransferases (OMTs) are paramount, as they catalyze the regiospecific methylation of hydroxyl groups on the alkaloid's core structure. nih.govpnas.org
O-methyltransferases are critical in defining the final structure and diversity of THPB alkaloids. nih.govnih.gov Their regiospecificity—the ability to selectively methylate a specific hydroxyl group among several available positions—dictates the identity of the final product. oup.comnih.govbohrium.com While some plant OMTs exhibit broad substrate tolerance, those involved in alkaloid biosynthesis are often highly specific. nih.govmdpi.com Research has shown that the N-terminal region of these enzymes can be a key determinant of their substrate affinity and regiospecificity. nih.govnih.gov The berberine biosynthetic pathway employs several distinct OMTs, such as norcoclaurine 6-O-methyltransferase (6OMT), 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), and (S)-scoulerine 9-O-methyltransferase (SMT), each responsible for a specific methylation step. pnas.org
The precise action of OMTs has been effectively demonstrated in engineered E. coli systems designed for the selective methylation of THPBs. Using 2,3,9,10-tetrahydroxyberbine as a starting substrate, the specificities of four different OMTs were explored. bohrium.comnih.govmdpi.com
Cj4'OMT : This 4'-O-methyltransferase from Coptis japonica selectively methylated the C-10 hydroxyl group of the substrate to produce 10-methoxy-2,3,9-tetrahydroxyberbine. bohrium.comnih.govnih.gov
Cj6OMT : The norcoclaurine 6-O-methyltransferase, also from Coptis japonica, when co-cultured with Cj4'OMT, led to the production of scoulerine (B1208951) and isoscoulerine (B14536407). bohrium.comnih.govnih.gov
PsSOMT : An (S)-scoulerine 9-O-methyltransferase from Papaver somniferum, this enzyme displayed strict regiospecificity by methylating only the C-9 hydroxyl group, yielding 9-methoxy-2,3,10-tetrahydroxyberbine. bohrium.comnih.govnih.gov
SiSOMT : The (S)-scoulerine 9-O-methyltransferase from Stephania intermedia was found to be capable of sequential methylation. It first methylated the C-9 position and then the C-2 position, producing both 9-methoxy-2,3,10-tetrahydroxyberbine and discretamine. bohrium.comnih.govnih.gov
The varying affinities of these enzymes for the 2,3,9,10-tetrahydroxyberbine substrate were quantified by their Michaelis-Menten constant (Km), as detailed in the table below. nih.govresearchgate.net
Table 1: O-Methyltransferase Specificity on 2,3,9,10-Tetrahydroxyberbine
| Enzyme | Source Organism | Methylation Position(s) | Product(s) | Km (µM) |
|---|---|---|---|---|
| Cj4'OMT | Coptis japonica | C-10 | 10-methoxy-2,3,9-tetrahydroxyberbine | 83.50 ± 19.72 |
| PsSOMT | Papaver somniferum | C-9 | 9-methoxy-2,3,10-tetrahydroxyberbine | 53.77 ± 12.03 |
| SiSOMT | Stephania intermedia | C-9, then C-2 | 9-methoxy-2,3,10-tetrahydroxyberbine, Discretamine | 44.09 ± 10.91 |
| Cj6OMT | Coptis japonica | Involved in producing scoulerine and isoscoulerine when co-cultured with Cj4'OMT. |
A significant advantage of enzymatic synthesis over traditional chemical methods is the high degree of stereoselectivity. bohrium.comnih.gov Enzymes can distinguish between stereoisomers (enantiomers) of a substrate, a feat that is often challenging in organic synthesis. For instance, the berberine bridge enzyme (BBE) is known to be highly enantioselective, converting only the (S)-enantiomer of its substrate to form (S)-scoulerine. acs.org
This stereochemical control extends to methylation. Studies using catechol-O-methyltransferase (COMT) from rat liver showed that the enzyme methylates different positions depending on the stereochemistry of the substrate; the (R)-isomer of tetrahydropapaveroline (B182428) is methylated at the C-3 and C-10 positions, whereas the (S)-isomer is methylated at the C-2 and C-11 positions. This demonstrates the ability of enzymes to recognize subtle three-dimensional differences in molecules. Leveraging this property, chemoenzymatic strategies have been developed that use stereoselective enzymes to produce specific enantiomers of complex methylated alkaloids, providing access to both naturally occurring (+) and non-natural (-) isomers. acs.orgbbk.ac.uk
Kinetic Parameters of Methyltransferases
The biosynthesis of this compound and its subsequent conversion into other valuable alkaloids involves several O-methyltransferases (OMTs) that exhibit specific kinetic properties. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl groups on the tetrahydroprotoberberine skeleton. mdpi.com The kinetic parameters, including the Michaelis constant (K_m) and the catalytic rate constant (k_cat), are crucial for understanding enzyme efficiency and substrate preference, which informs metabolic engineering strategies. nih.gov
A study investigating methyltransferases for the selective methylation of 2,3,9,10-tetrahydroxyberbine (a closely related isomer) revealed significant differences in the kinetic behaviors of various OMTs when expressed in Escherichia coli. nih.gov For instance, (S)-scoulerine 9-O-methyltransferases from Stephania intermedia (SiSOMT) and Papaver somniferum (PsSOMT), along with a 4'-O-methyltransferase from Coptis japonica (Cj4'OMT), were analyzed for their activity with 2,3,9,10-tetrahydroxyberbine as the substrate. nih.gov
The results showed that SiSOMT was the most efficient enzyme for methylating this substrate. nih.gov It displayed a lower K_m value (44.09 ± 10.91 µM) compared to PsSOMT (53.77 ± 12.03 µM) and Cj4'OMT (83.50 ± 19.72 µM), indicating a higher affinity for the substrate. nih.gov Furthermore, the catalytic efficiency (k_cat/K_m) of SiSOMT was approximately 3.9-fold higher than that of PsSOMT and 2.9-fold higher than that of Cj4'OMT. nih.gov These findings highlight that enzymes from different plant sources can have distinct catalytic efficiencies for the same substrate. nih.govresearchgate.net It has been speculated that the presence and position of existing methoxy (B1213986) groups on the substrate can alter enzyme affinity and catalytic efficiency. mdpi.com
Table 1: Kinetic Parameters of Recombinant Methyltransferases with 2,3,9,10-Tetrahydroxyberbine
| Enzyme | K_m (µM) | V_max (nmol min⁻¹ mg⁻¹ Protein) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹ s⁻¹) |
|---|---|---|---|---|
| PsSOMT | 53.77 ± 12.03 | 522 ± 27 | 0.52 ± 0.03 | 9,671 |
| SiSOMT | 44.09 ± 10.91 | 1682 ± 92 | 1.68 ± 0.09 | 38,149 |
| Cj4'OMT | 83.50 ± 19.72 | 1088 ± 79 | 1.09 ± 0.08 | 13,018 |
Data sourced from a 2023 study on the enzymatic methylation of tetrahydroprotoberberine alkaloids. nih.gov
Heterologous Biosynthesis and Metabolic Engineering
The complex structure of this compound and other benzylisoquinoline alkaloids (BIAs) makes their chemical synthesis challenging and economically unfeasible. nih.gov This has led to significant research into their production via heterologous biosynthesis in engineered microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These microorganisms serve as cellular factories, providing a controlled and sustainable platform for alkaloid production from simple carbon sources. pnnl.govfrontiersin.org
Production in Engineered Microbial Systems (e.g., Escherichia coli)
Escherichia coli is a preferred host for the heterologous biosynthesis of natural products due to its rapid growth, well-understood genetics, and the availability of extensive molecular biology tools. pnnl.govnih.gov Researchers have successfully engineered E. coli to produce key BIA precursors, such as (S)-reticuline, which is a central intermediate in the pathway leading to tetrahydroxyberbines. nih.govnih.gov
One strategy involves the reconstruction of the entire biosynthetic pathway in E. coli. This requires the expression of multiple heterologous enzymes, often from various plant species. nih.govkyoto-u.ac.jp For example, to produce (S)-reticuline, pathways have been engineered starting from L-tyrosine, involving enzymes like tyrosine hydroxylase and DOPA decarboxylase to produce dopamine, a key building block. nih.govbiorxiv.org In a 2021 study, an artificial biosynthetic pathway for (S)-reticuline was developed in E. coli, achieving a titer of 307 ± 26.8 mg/L by enhancing the supply of the precursor 3,4-dihydroxyphenylacetaldehyde. nih.gov
More targeted approaches focus on specific biotransformation steps. For instance, engineered E. coli strains expressing specific methyltransferases have been used to perform selective methylation on substrates like 2,3,9,10-tetrahydroxyberbine. nih.govbohrium.com In one such system, feeding 2,3,9,10-tetrahydroxyberbine to E. coli expressing Cj4'OMT resulted in the synthesis of 10-methoxy-2,3,9-tetrahydroxyberbine. nih.gov Similarly, strains with PsSOMT or SiSOMT produced 9-methoxy-2,3,10-tetrahydroxyberbine. nih.gov These whole-cell biocatalysis systems demonstrate an efficient method for producing specific, high-value alkaloids. nih.govbohrium.com
Optimization of Biocatalytic Processes for Alkaloid Production
Maximizing the yield of target alkaloids in microbial hosts requires extensive optimization of the biocatalytic process. nih.govresearchgate.net Several strategies are employed to enhance productivity and overcome limitations such as low enzyme activity, metabolic bottlenecks, and product toxicity. frontiersin.orgbiorxiv.org
Enzyme and Pathway Engineering:
Enzyme Selection and Engineering: Screening for enzymes with superior kinetic properties is a primary optimization step. nih.gov As shown with methyltransferases, selecting an enzyme like SiSOMT with higher catalytic efficiency can significantly boost production. nih.gov Furthermore, protein engineering can be used to alter substrate specificity or improve enzyme activity. pnnl.govnih.gov
Balancing Metabolic Flux: The expression levels of pathway enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and to channel metabolic flux efficiently towards the final product. pnnl.gov This can be achieved by using promoters of different strengths or by varying the gene copy number. nih.gov
Co-factor Availability: Many enzymatic steps in BIA biosynthesis, particularly those involving cytochrome P450 enzymes and methyltransferases, depend on co-factors like NADPH and SAM. mdpi.comkyoto-u.ac.jp Engineering the host's metabolism to increase the intracellular supply of these co-factors can be crucial. For instance, using E. coli-produced SAM as the methyl donor is a common strategy in whole-cell biocatalysis. nih.gov
Process and Culture Optimization:
Co-culture Systems: Complex biosynthetic pathways can be divided between two or more microbial strains in a co-culture system. nih.govkyoto-u.ac.jp This modular approach allows for the individual optimization of different pathway segments. kyoto-u.ac.jp For example, co-culturing E. coli strains expressing different methyltransferases has been used to synthesize more complex alkaloids like scoulerine from 2,3,9,10-tetrahydroxyberbine. nih.gov
Fermentation Conditions: Optimizing culture conditions such as temperature, pH, and media composition is critical for maximizing cell growth and product formation. nih.govnih.gov A study aiming to increase the yield of 9-methoxy-2,3,10-tetrahydroxyberbine optimized flask culture conditions for the engineered SiSOMT strain, ultimately producing 165.74 mg/L of the compound. nih.gov
Table 2: Optimization Strategies and Resulting Yields in Microbial Hosts
| Target Compound | Host | Optimization Strategy | Resulting Titer / Improvement |
|---|---|---|---|
| (S)-Reticuline | E. coli | Increased precursor (3,4-dihydroxyphenylacetaldehyde) availability | 307 mg/L |
| (S)-Canadine | S. cerevisiae | Enzyme screening, copy number variation, culture optimization | 1.8 mg/L (>70-fold increase) |
| Reticuline | E. coli | Expression of AtDTX1 transporter | 11-fold production increase |
| 9-methoxy-2,3,10-tetrahydroxyberbine | E. coli | Optimization of flask culture conditions | 165.74 mg/L |
Data compiled from various studies on alkaloid production. nih.govnih.govnih.govbiorxiv.org
Chemical Synthesis and Derivatization Strategies
Synthetic Approaches to Tetrahydroxyberbine Analogues
The synthesis of tetrahydroxyberbine analogues often involves multi-step organic reactions designed to construct the characteristic tetracyclic isoquinoline (B145761) alkaloid framework. A common strategy is the hydroxylation of a pre-existing berbine (B1217896) scaffold or its demethylated precursors. For a compound like 2,3,10,11-tetrahydroxyberbine, this entails the introduction of hydroxyl groups at the specified 2, 3, 10, and 11 positions. The synthesis of the related isomer, 2,3,9,10-tetrahydroxyberbine (B1209567), has been achieved through the demethylation of tetrahydropalmatine (B600727) using boron tribromide. scholaris.ca
Another powerful strategy for building the core structure of these alkaloids is the Pictet-Spengler reaction. acs.org This method involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline ring, a key intermediate for protoberberines. A solvent-directed variation of this reaction has been successfully used in the total synthesis of ortho-hydroxylated protoberberines like (S)-govaniadine. acs.org
In addition to building the complete tetracyclic system, researchers also employ molecular simplification strategies. mdpi.com This approach involves creating synthetically more accessible "open models" that retain key structural features of the natural product while removing redundant atoms. mdpi.com This can lead to compounds that are easier to synthesize and may possess improved properties. mdpi.com
| Synthetic Strategy | Description | Key Intermediates/Reagents | Target Analogues |
| Hydroxylation of Berbine Scaffold | Introduction of hydroxyl groups onto a pre-existing berbine or demethylated berbine core. | Berbine, Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄), Boron Tribromide (BBr₃). scholaris.ca | Tetrahydroxyberbine Isomers. |
| Pictet–Spengler Reaction | Condensation and cyclization of a β-arylethylamine with an aldehyde to form the tetrahydroisoquinoline core. acs.org | β-arylethylamines, Aldehydes (e.g., 2-(3-Hydroxy-4-methoxyphenyl)acetaldehyde). acs.org | (S)-Govaniadine, (S)-Caseamine. acs.org |
| Molecular Simplification | Synthesis of simplified, often acyclic, analogues that retain essential pharmacophoric features but are easier to produce. mdpi.com | Open models based on the berberine (B55584) scaffold. mdpi.com | Simplified berberine analogues. mdpi.com |
Functionalization Methods for Structural Modification
Structural modification of the berberine skeleton is a key strategy to create derivatives with altered physicochemical properties and biological activities. scielo.brscielo.br These modifications are typically focused on specific positions of the molecule, such as C-8, C-9, and C-13. scielo.brscielo.br
Common functionalization methods include:
Substitution at C-9: The hydroxyl group at the C-9 position (in related isomers like berberrubine) is a frequent target for modification. A series of 9-O-substituted derivatives can be generated, including those with amide bonds, which have been shown to influence the compound's properties. scielo.br
Modification at C-8 and C-13: The polar C=N+ bond in the berberine nucleus makes the C-8 position susceptible to nucleophilic attack, allowing for the introduction of various substituents. scielo.brscielo.br Additionally, functionalization at C-13 can be achieved via an enamine-7,8-acetonyl intermediate. scielo.brscielo.br
Hydroxyl Group Modification: The hydroxyl groups themselves are targets for functionalization. Strategies such as selective methylation or acetylation can be employed to create analogues with altered properties, such as increased lipophilicity, which may enhance penetration of the blood-brain barrier. The introduction of catechol rings (pairs of adjacent hydroxyl groups) has also been explored. scielo.brscielo.br
Halogenation: The introduction of halogen atoms into the berberine structure is another method used to create analogues. scielo.brscielo.br
These structural modifications are crucial for developing a deeper understanding of structure-activity relationships (SAR). mdpi.com For instance, the absence of hydroxyl groups has been found to be detrimental in some contexts, highlighting their importance. mdpi.com
| Modification Site | Functionalization Method | Reagents/Conditions | Resulting Derivative Type |
| C-9 | O-substitution, Amide bond formation. scielo.br | Pyrolysis to berberrubine, followed by reaction with various substituents. scielo.br | 9-O-substituted derivatives, 9-amide derivatives. scielo.br |
| C-8 | Nucleophilic addition. scielo.brscielo.br | Nucleophiles attacking the C=N+ bond. scielo.br | C-8 substituted derivatives. scielo.br |
| C-13 | Functionalization via enamine intermediate. scielo.brscielo.br | Acetonyl intermediate formation. scielo.br | C-13 substituted derivatives. scielo.br |
| Hydroxyl Groups | Methylation, Acetylation. | Methylating or acetylating agents. | Methoxylated or acetylated analogues. |
| Aromatic Rings | Halogenation. scielo.br | Halogenating agents. scielo.br | Halogenated analogues. scielo.br |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offering significant advantages such as high selectivity and mild reaction conditions. nih.govmdpi.com This approach is increasingly being applied to the synthesis of complex natural products and their derivatives. mdpi.combeilstein-journals.org
In the context of tetrahydroxyberbine and related alkaloids, enzymatic methods are particularly valuable for achieving regioselective modifications that are challenging to perform using conventional chemical methods alone. nih.gov A key application is the selective methylation of phenolic hydroxyl groups. nih.gov
Key chemoenzymatic strategies include:
Selective Methylation: Methyltransferases (OMTs) have been used for the site-specific methylation of tetrahydroprotoberberine (THPB) alkaloids. nih.gov For example, studies on the isomer 2,3,9,10-tetrahydroxyberbine have shown that different OMTs can selectively methylate specific hydroxyl groups. For instance, PsSOMT methylates exclusively at the C-9 position, while SiSOMT can methylate sequentially at C-9 and C-2. This enzymatic precision avoids the need for complex protection and deprotection steps often required in chemical synthesis. nih.gov
Kinetic Resolution: Lipases are widely used enzymes in chemoenzymatic synthesis for the kinetic resolution of racemic alcohols, yielding enantiomerically enriched products. mdpi.com This method could be applied to resolve racemic mixtures of tetrahydroxyberbine precursors or derivatives.
Oxidation and Reduction Cascades: Enzymes such as Baeyer-Villager monooxygenases (BVMO) and ketoreductases (KRED) can be used in one-pot multi-enzyme cascades to perform stereoselective oxidations and reductions, respectively. mdpi.com These enzymatic systems offer an efficient route to chiral intermediates for the synthesis of complex molecules. mdpi.com
The integration of biocatalysis into synthetic routes, sometimes in flow chemistry setups, represents a powerful and sustainable approach to producing high-value alkaloids and their analogues. mdpi.com
| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |
| Methyltransferases (OMTs) | Regioselective methylation. nih.gov | Tetrahydroprotoberberine alkaloids. nih.gov | High site-specificity, avoids protection/deprotection steps. nih.gov |
| Lipases | Kinetic resolution via acylation. mdpi.com | Racemic alcohols/amines. mdpi.com | Production of optically active enantiomers. mdpi.com |
| Baeyer-Villager Monooxygenases (BVMO) | Stereoselective oxidation. mdpi.com | Ketones. mdpi.com | Formation of chiral lactones. mdpi.com |
| Ketoreductases (KRED) | Diastereoselective reduction. mdpi.com | Ketones. mdpi.com | Formation of chiral alcohols. mdpi.com |
Structural Elucidation and Advanced Analytical Methodologies
Spectroscopic Techniques for Structure Confirmation
Spectroscopy is fundamental to elucidating the molecular structure of 2,3,10,11-Tetrahydroxyberbine, providing detailed insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. It provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, which is essential for confirming the arrangement of its tetracyclic core and the specific placement of the four hydroxyl groups.
¹H NMR spectroscopy allows for the determination of the number and types of protons, their chemical environment, and their spatial relationships through coupling patterns. nih.gov For protoberberine alkaloids, specific signals in the aromatic region can help identify the substitution pattern on the A and D rings of the berbine (B1217896) structure. nih.gov Similarly, ¹³C NMR spectroscopy reveals the number of non-equivalent carbons and their hybridization states, further confirming the molecular skeleton. nih.gov The chemical shifts are influenced by the electron density around the nuclei, making NMR a sensitive method for confirming the exact positions of the hydroxyl groups that differentiate this compound from its isomers. nih.gov
Table 1: Representative NMR Spectral Data Note: Specific spectral data for this compound is not extensively published. The following table represents typical chemical shift ranges for related tetrahydroprotoberberine alkaloids.
| Atom Type | Typical Chemical Shift (δ) in ppm | Description |
|---|---|---|
| Aromatic Protons (¹H) | 6.5 - 7.5 | Protons on the aromatic rings A and D. |
| Methylene Protons (¹H) | 2.5 - 4.5 | Protons on the non-aromatic portions of the berbine core. |
| Methine Protons (¹H) | 3.5 - 5.0 | Protons at chiral centers or other methine positions. |
| Aromatic Carbons (¹³C) | 110 - 150 | Carbon atoms within the aromatic ring system. |
| Methylene Carbons (¹³C) | 25 - 60 | Carbon atoms in the CH₂ groups of the core structure. |
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. This method provides a molecular ion peak that confirms the compound's molecular formula, C₁₇H₁₇NO₄, corresponding to a molecular weight of approximately 299.32 g/mol . High-resolution mass spectrometry (HRMS) can further validate the exact elemental composition with high accuracy.
In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments offers clues about the connectivity of the atoms and the stability of different parts of the molecular structure, helping to confirm the tetrahydroberbine skeleton. scispace.com Techniques like electrospray ionization (ESI-MS) are particularly useful for analyzing protoberberine alkaloids. muni.cz
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₄ | Defines the elemental composition. |
| Molecular Weight | 299.32 g/mol | Confirms the total mass of the molecule. |
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation, purification, and analysis of this compound from complex mixtures, such as plant extracts. muni.cz These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. globalresearchonline.net
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, quantification, and purification of protoberberine alkaloids, including this compound. nih.govresearchgate.net The method's high resolution and sensitivity make it ideal for analyzing complex samples. researchgate.net In a typical HPLC setup for alkaloid analysis, a reversed-phase column (such as C18) is used, where the stationary phase is nonpolar. pjoes.com
The separation is achieved by passing a pressurized liquid mobile phase, usually a mixture of an aqueous buffer (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), through the column. pjoes.comresearchgate.net By carefully controlling the composition of the mobile phase (gradient or isocratic elution), a mixture of alkaloids can be separated into its individual components. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the compounds at specific wavelengths. pjoes.com
Table 3: Example HPLC Method Parameters for Protoberberine Alkaloid Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid pjoes.com |
| Mobile Phase B | Acetonitrile or Methanol (B129727) pjoes.com |
| Elution Mode | Gradient elution (varying the percentage of Mobile Phase B over time) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV/DAD at wavelengths such as 214 nm or 284 nm scispace.comresearchgate.net |
| Column Temperature | Ambient to 40°C |
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis and separation of this compound. nih.govumich.edu It is often used to monitor the progress of chemical reactions or to quickly check the composition of fractions from column chromatography. umich.edu
In TLC, the stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. globalresearchonline.netiitg.ac.in A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). globalresearchonline.net The mobile phase moves up the plate by capillary action, and the components of the sample mixture separate based on their polarity. globalresearchonline.net Nonpolar compounds travel further up the plate with a nonpolar solvent, while polar compounds adhere more strongly to the polar stationary phase and travel shorter distances. globalresearchonline.net The separated spots are visualized, often using UV light or a chemical staining reagent like Dragendorff's reagent for alkaloids. scispace.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. umich.edu
Table 4: Typical TLC System for Alkaloid Separation
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates iitg.ac.in |
| Mobile Phase (Solvent System) | A mixture of nonpolar and polar solvents (e.g., Chloroform (B151607):Methanol, Hexane:Ethyl Acetate) scispace.comumich.edu |
| Visualization | UV light (254/366 nm), Dragendorff's reagent, or Iodine vapor scispace.com |
Molecular Interactions and Biological Targets in Vitro Research Focus
Enzyme Inhibition Studies
In vitro research has highlighted the ability of 2,3,10,11-Tetrahydroxyberbine to interact with and inhibit specific enzymes that are crucial in various physiological and pathological processes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters. wikipedia.org Inhibition of these enzymes is a key strategy in the treatment of neurological disorders. mdpi.com Studies have shown that this compound acts as a competitive inhibitor of monoamine oxidase. researchgate.net
Kinetic analyses revealed that it competitively inhibits the oxidation of benzylamine, a primary substrate for MAO-B, with an apparent inhibition constant (Ki) of 3.8 mM. mdpi.comresearchgate.net The competitive nature of this inhibition suggests that the compound vies with the substrate for the active site of the enzyme. alljournals.cn Further research indicates that the presence and position of hydroxyl groups on the berbine (B1217896) ring system are critical for the potency and selectivity of MAO inhibition. researchgate.net
Interactive Table: MAO Inhibition Profile of this compound
| Compound | Target Enzyme | Substrate | Inhibition Type | Ki Value (mM) | Source |
|---|---|---|---|---|---|
| This compound | MAO | Benzylamine | Competitive | 3.8 | researchgate.net |
Cytochrome P450 (CYP) Enzyme Interactions
Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs. csfarmacie.cznih.gov Interactions with these enzymes, either through inhibition or induction, are a critical aspect of a compound's pharmacological profile. researchgate.net While extensive research exists on how various natural and synthetic compounds interact with CYPs, specific in vitro studies detailing the direct inhibitory or inductive effects of this compound on individual CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are not extensively documented in the currently available literature. General principles of drug-enzyme interactions suggest that, like many phenolic compounds, it could potentially interact with these enzymes, but dedicated experimental verification is required. csfarmacie.czresearchgate.net
Anti-Acetylcholinesterase Activity
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission. publichealthtoxicology.comnih.gov Inhibition of AChE is a primary therapeutic approach for managing Alzheimer's disease. frontiersin.orgmdpi.com Research into protoberberine alkaloids, the class of compounds to which this compound belongs, has shown significant anti-AChE activity. frontiersin.org For many alkaloids in this family, structure-activity relationship studies indicate that the presence and pattern of hydroxyl groups can influence the potency of AChE inhibition. frontiersin.orgnih.gov However, specific IC50 values or detailed kinetic studies for the anti-acetylcholinesterase activity of this compound itself are not specified in the reviewed literature.
Receptor Binding and Modulatory Effects (conceptual, in vitro)
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. mdpi.comnih.gov These studies measure how strongly a compound binds to a receptor and can provide insights into its potential to act as an agonist or antagonist. For this compound, specific data from comprehensive receptor binding screens against a wide panel of neuroreceptors (e.g., dopaminergic, serotonergic, adrenergic) are limited in the public domain. Preliminary studies on related compounds suggest potential interactions, but direct, quantitative binding data (like Ki or Kd values) for this compound remain an area for further investigation. evitachem.comfrontiersin.org The structural characteristics of the tetrahydroprotoberberine skeleton suggest a potential for interaction with various receptor types, a concept that requires validation through specific in vitro binding experiments.
In Vitro Cellular Pathway Modulation
Mechanisms of Antioxidant Activity in Cell-Free Systems and Cell Lines
Antioxidants protect cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comfrontiersin.org This protection can occur through direct radical scavenging or by modulating cellular antioxidant defense systems. xiahepublishing.commdpi.com this compound has been identified as a compound with significant antioxidant properties. ontosight.ai
The antioxidant mechanism is largely attributed to its chemical structure, specifically the four hydroxyl groups attached to the aromatic rings. These phenolic hydroxyls can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. mdpi.com This activity has been demonstrated in various cell-free assays, which measure the capacity of a compound to scavenge stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). mdpi.comnih.gov
In cell-based models, the antioxidant effect involves not just direct scavenging but also the potential modulation of endogenous antioxidant pathways. nih.gov This can include upregulating the expression or activity of protective enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are part of the cell's innate defense against oxidative stress. frontiersin.orgmdpi.com The ability of the tetrahydroxyberbine structure to mitigate oxidative stress in cellular systems suggests it may help protect cellular components like lipids, proteins, and DNA from oxidative damage. ontosight.ai
Interactive Table: Antioxidant Activity Profile
| Assay Type | Principle | Observed Effect of Related Compounds | Source |
|---|---|---|---|
| DPPH Radical Scavenging | Measures hydrogen-donating ability. | High scavenging activity. | mdpi.comnih.gov |
| ABTS Radical Scavenging | Measures scavenging of the ABTS radical cation. | High scavenging activity. | mdpi.comnih.gov |
Cytotoxicity Mechanisms in Non-Human and Human Cell Lines (excluding clinical human trials)
The cytotoxic effects of this compound and its related protoberberine alkaloids have been a subject of in vitro research to understand their potential as anticancer agents. These studies primarily focus on the molecular interactions and biological targets within various cancer cell lines, revealing mechanisms that lead to cell death and inhibition of proliferation. The primary mechanisms identified involve the induction of apoptosis and cell cycle arrest.
Research into the broader class of protoberberine alkaloids indicates that these compounds can exert cytotoxic effects through various pathways. For instance, the parent compound, berberine (B55584), has been shown to induce apoptosis in human tongue and cervical cancer cells. semanticscholar.org Furthermore, derivatives of berberine have demonstrated the ability to up-regulate the expression of superoxide dismutase (SOD), suggesting that while cytotoxicity is a key effect, it may be linked to the compound's antioxidant activities. semanticscholar.orgnih.gov
While direct, extensive research on the specific cytotoxicity mechanisms of this compound is limited, studies on closely related compounds and precursor molecules provide significant insights. For example, scoulerine (B1208951), another protoberberine alkaloid, has been shown to inhibit the proliferation of various cancer cell lines, with IC50 values in the low micromolar range. nih.gov The cytotoxic effects of these related compounds are often attributed to their ability to interfere with critical cellular processes, leading to programmed cell death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents eliminate cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. nih.govwikipedia.org The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govmdpi.com
The intrinsic pathway is triggered by cellular stress, such as DNA damage or the presence of reactive oxygen species (ROS), and is regulated by the Bcl-2 family of proteins. nih.govfrontiersin.org Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to cell death. nih.govmdpi.comdovepress.com In contrast, the extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent downstream events. nih.govmdpi.com
In the context of compounds structurally related to this compound, studies have pointed towards the involvement of these apoptotic pathways. For example, the natural product genistein (B1671435) has been shown to induce apoptosis in human bladder cancer T24 cells through a mechanism involving the generation of ROS and the subsequent activation of the mitochondrial pathway, as evidenced by a decrease in the Bcl-2/Bax ratio and the release of cytochrome c. nih.gov Similarly, other natural products have been found to promote apoptosis in breast cancer cells by regulating the expression of Bax, Bcl-2, and caspase-3. frontiersin.org
Cell Cycle Arrest
Another significant mechanism of cytotoxicity is the induction of cell cycle arrest, which prevents cancer cells from progressing through the stages of division (G1, S, G2, and M phases), thereby inhibiting tumor growth. frontiersin.org The cell cycle is regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov
Research on various natural compounds has demonstrated their ability to induce cell cycle arrest at different phases. For instance, some polyphenols have been shown to cause G1 phase arrest in human colorectal carcinoma HCT116 cells by upregulating the p53 tumor suppressor protein and its downstream target, the CDK inhibitor p21. mdpi.com Genistein has been observed to induce G2/M arrest in human bladder cancer cells by down-regulating G2/M regulatory cyclins A and B1, and up-regulating p21. nih.gov Similarly, other compounds have been found to arrest the cell cycle at the G2/M phase in ovarian cancer cells, an effect that is often associated with the generation of ROS and DNA damage. nih.gov
While specific data on this compound is not extensively available, the known effects of related alkaloids suggest that interference with cell cycle progression is a likely component of its cytotoxic mechanism.
Cytotoxicity Data on Related Compounds
The following table summarizes the cytotoxic effects of scoulerine, a structurally related protoberberine alkaloid, on various human cancer cell lines. This data, obtained from in vitro XTT assays after 48 hours of treatment, provides a reference for the potential cytotoxic activity of tetrahydroxyberbine derivatives.
| Cell Line | Cancer Type | Compound | Concentration (µM) | Cell Viability (%) | Reference |
|---|---|---|---|---|---|
| Jurkat | T-cell leukemia | Scoulerine | 10 | ~20% | |
| MOLT-4 | T-lymphoblastic leukemia | Scoulerine | 10 | ~30% | |
| Raji | Burkitt's lymphoma | Scoulerine | 10 | ~50% | |
| HL-60 | Promyelocytic leukemia | Scoulerine | 10 | ~25% | |
| U-937 | Histiocytic lymphoma | Scoulerine | 10 | ~40% | |
| HEL 92.1.7 | Erythroleukemia | Scoulerine | 10 | ~80% |
Structure Activity Relationship Sar Studies
Influence of Hydroxylation and Methylation Patterns on Bioactivity
The biological activity of tetrahydroxyberbine derivatives is significantly modulated by the pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the berbine (B1217896) scaffold. The specific placement and number of these functional groups can dramatically alter the compound's interaction with biological targets, its solubility, and its metabolic stability.
Research on berberine (B55584) and its analogues has consistently shown that the presence of hydroxyl groups is often crucial for bioactivity. For instance, studies on simplified berberine analogues have indicated that the absence of hydroxyl groups can be detrimental to antibacterial activity. nih.gov The hydroxyl groups on the 2,3,10,11-tetrahydroxyberbine core are capable of forming hydrogen bonds, which can be critical for binding to target enzymes or receptors.
The methylation of these hydroxyl groups to form methoxy groups is a key structural modification. This change affects the molecule's electronic properties, lipophilicity, and steric profile. Enzymatic O-methylation, mediated by enzymes such as catechol O-methyltransferase (COMT), is a known metabolic pathway for compounds with catechol-like structures, and this process can be stereoselective in tetrahydroxyberbine analogues. Conversely, the hydroxyls at the C-10 and C-11 positions in this compound might create steric hindrance that limits methylation at these sites by certain methyltransferases.
The process of hydroxylation itself is a key determinant in the epigenetic regulation of gene expression, where it can influence DNA methylation patterns. nih.gov While this relates to a different biological context, it underscores the fundamental biochemical importance of the hydroxylation state. nih.gov In the context of SAR, modifying the hydroxylation and methylation pattern is a primary strategy. For example, the conversion of berberine to its tetrahydroxyberberine derivatives, such as 2,3,9,10-tetrahydroxyberberine, has been shown to yield compounds with potent antioxidant activities, attributed to the catechol rings formed by the hydroxyl groups. scielo.br
| Compound/Analogue | Key Structural Feature | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Berberine Analogue | Absence of hydroxyl groups | Detrimental to antibacterial activity | nih.gov |
| Tetrahydroxyberberine Analogues | Stereoselective O-methylation | Can be mediated by enzymes like COMT, altering the compound's properties | |
| This compound | C-10 and C-11 hydroxyls | May sterically hinder enzymatic methylation at these positions | |
| Tetrahydroxyberberine Bromide | Presence of catechol rings | Confers good anti-acetylcholinesterase and potent antioxidant activities | scielo.br |
Stereochemical Impact on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of this compound. The berbine skeleton contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, can have vastly different spatial orientations.
Biological systems, such as enzyme active sites and receptors, are themselves chiral. Consequently, they often interact differently with different stereoisomers of a drug molecule. nih.gov One enantiomer might bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. nih.gov Therefore, the two enantiomers of a chiral compound should be considered as distinct chemical entities with potentially different pharmacological and toxicological profiles. nih.gov
For this compound, its stereochemistry significantly affects its biological activity. ontosight.ai The specific spatial configuration, denoted by designations such as (S) or (R) at the chiral centers, is crucial for its interaction with biological targets. ontosight.ai Research on related chiral compounds has demonstrated that stereoisomerism can lead to significant differences in biological effects. sci-hub.senih.gov In some cases, only one specific isomer, often the one found in nature, displays significant activity, suggesting that biological processes like cellular uptake might be stereoselective. nih.gov For instance, studies on other classes of compounds have shown that changes in stereochemistry can alter not just the potency of a compound but also its mechanism of action. sci-hub.se This highlights the importance of controlling the stereochemistry during the synthesis and evaluation of tetrahydroxyberbine analogues.
| Stereochemical Aspect | Description | Significance in Biological Systems | Reference |
|---|---|---|---|
| Chiral Centers | The berbine scaffold contains carbon atoms bonded to four different groups, leading to stereoisomers. | Leads to the existence of enantiomers and diastereomers with distinct 3D shapes. | |
| Enantiomers | Non-superimposable mirror images of each other. | Can exhibit different biological activities, metabolic rates, and toxicities due to chiral recognition by biological targets. | nih.gov |
| Biological Recognition | Enzymes and receptors are chiral and selectively interact with specific stereoisomers. | The "fit" of an isomer to its binding site determines its pharmacological effect. | nih.gov |
| Activity of Isomers | One isomer may be highly active, while another may be inactive or have a different, sometimes undesirable, effect. | Demonstrates that stereochemistry is a key driver of potency and mechanism of action. | sci-hub.senih.gov |
Rational Design Principles for Tetrahydroxyberbine Analogues
The rational design of analogues based on the this compound scaffold aims to systematically modify its structure to improve desired properties like therapeutic efficacy, selectivity, and pharmacokinetic profile. This process relies on the SAR data gathered from previous studies.
Key principles in the design of tetrahydroxyberbine analogues include:
Scaffold Functionalization : The berbine core structure serves as a versatile scaffold. scielo.br The primary points for modification are the hydroxyl groups on the aromatic rings. These can be selectively methylated, acylated, or replaced with other functional groups to modulate activity. For example, introducing specific groups can enhance interactions with a target protein or improve properties like cell membrane permeability.
Improving Physicochemical Properties : A significant challenge with some natural products is poor water solubility, which can limit bioavailability. scielo.br A rational design approach involves creating analogues with improved solubility. For instance, designing analogues that retain key hydroxyl groups can be a strategy to improve water solubility compared to fully methylated or non-hydroxylated versions. nih.gov
Stereochemical Control : Given the profound impact of stereochemistry on bioactivity, a crucial design principle is the synthesis of stereochemically pure isomers. nih.gov This allows for the evaluation of individual enantiomers to identify the more potent and safer candidate, avoiding potential complications from mixtures of isomers. nih.gov
Bioisosteric Replacement : This involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological effects. For example, a hydroxyl group could be replaced by an amino or thiol group to explore different hydrogen bonding interactions with a target.
Computational and Biosynthetic Methods : Modern drug design often employs computer-aided modeling to predict how different analogues will bind to a target protein. Furthermore, biosynthetic approaches using engineered microorganisms can be used to produce novel analogues. For example, recombinant E. coli strains have been used to synthesize new berbine derivatives by expressing specific methyltransferase enzymes, allowing for the production of compounds that may be difficult to obtain through traditional chemical synthesis. researchgate.net
By applying these principles, researchers can systematically explore the chemical space around the this compound structure to develop new therapeutic agents with optimized properties.
Natural Occurrence and Isolation Techniques
Botanical Sources of Tetrahydroxyberbine Alkaloids
While the specific compound 2,3,10,11-Tetrahydroxyberbine is not extensively documented as a major constituent in plants, its structural relatives, the tetrahydroxyberbine alkaloids, are known to occur in several plant genera. These genera are rich in protoberberine and tetrahydroprotoberberine alkaloids, which are the biosynthetic precursors and structural analogs of this compound. The primary plant families and genera known to contain these related alkaloids include Berberidaceae and Papaveraceae.
Within the Berberidaceae family, the genus Berberis is a significant source of protoberberine alkaloids. nih.govnih.gov Species such as Berberis vulgaris (Barberry), Berberis aristata (Indian barberry), and Berberis thunbergii have been extensively studied for their alkaloid content. nih.govchempap.org These plants are known to produce a variety of isoquinoline (B145761) alkaloids, including berberine (B55584), berbamine, and palmatine. nih.gov The metabolic processes within these plants can lead to the formation of various hydroxylated derivatives of these primary alkaloids. The metabolism of berberine, for instance, can involve demethylation, a process that introduces hydroxyl groups onto the berberine skeleton, potentially leading to the formation of tetrahydroxyberbine compounds. sci-hub.boxresearchgate.net
The Papaveraceae family, particularly the genus Corydalis, is another prominent source of tetrahydroprotoberberine alkaloids. nih.govnih.gov Species like Corydalis yanhusuo and Corydalis tashiroi are recognized for their diverse alkaloid profiles. nih.govnih.gov Research on Corydalis species has led to the isolation of numerous known and novel tetrahydroprotoberberine alkaloids, highlighting the chemical diversity within this genus. nih.govnih.gov While this compound has not been explicitly reported, the presence of a wide array of structurally similar compounds suggests that it may be present as a minor alkaloid.
Botanical Sources of Related Tetrahydroxyberbine Alkaloids
| Family | Genus | Key Related Alkaloids |
|---|---|---|
| Berberidaceae | Berberis | Berberine, Palmatine, Berbamine |
| Papaveraceae | Corydalis | Tetrahydropalmatine (B600727), Corydaline, Isocorypalmine |
Extraction and Purification Methodologies
The isolation of tetrahydroxyberbine alkaloids from plant materials is a multi-step process that begins with extraction, followed by various purification techniques to separate the target compounds from a complex mixture of other plant constituents.
Extraction:
The initial step involves the extraction of crude alkaloids from the plant material, which is typically dried and powdered. muni.cz The choice of solvent is crucial and is generally based on the polarity and solubility of the target alkaloids. Common methods include:
Solvent Extraction: This is the most widely used method, employing solvents such as methanol (B129727), ethanol, or chloroform (B151607). jocpr.com The plant material is typically macerated or subjected to Soxhlet extraction with the chosen solvent. muni.cz Often, the solvent is acidified (e.g., with hydrochloric or acetic acid) to convert the alkaloids into their salt form, which enhances their solubility in polar solvents. jocpr.com Following extraction, the solvent is evaporated to yield a crude alkaloid extract.
Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The crude extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, rendering them soluble in a non-polar organic solvent. Extraction with a solvent like chloroform or ether then isolates the free alkaloids. jocpr.com
Purification:
The crude alkaloid extract is a complex mixture that requires further purification to isolate individual compounds. Chromatographic techniques are indispensable for this purpose.
Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina (B75360). column-chromatography.com A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. muni.cz Separation is achieved based on the differential adsorption of the compounds to the stationary phase. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the desired alkaloids.
High-Performance Liquid Chromatography (HPLC): For higher resolution and more efficient separation, HPLC is employed. nih.gov Reverse-phase HPLC, using a C18 column, is commonly used for the separation of alkaloids. nih.gov By carefully selecting the mobile phase composition and gradient, it is possible to separate structurally similar alkaloids. Preparative HPLC is used to isolate pure compounds in sufficient quantities for structural elucidation and further studies. nih.gov Two-dimensional HPLC, which utilizes different separation mechanisms in each dimension (e.g., based on pH), has also been successfully applied for the purification of complex alkaloid mixtures from Corydalis yanhusuo. nih.gov
Extraction and Purification Methods for Tetrahydroxyberbine Alkaloids
| Step | Method | Description |
|---|---|---|
| Extraction | Solvent Extraction | Use of polar solvents like methanol or ethanol, often acidified, to extract crude alkaloids from powdered plant material. |
| Acid-Base Extraction | Utilizes the basicity of alkaloids to separate them from other plant components by partitioning between acidic and basic aqueous solutions and organic solvents. | |
| Purification | Column Chromatography (CC) | Separation of the crude extract on a stationary phase (e.g., silica gel, alumina) based on differential adsorption. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, often using reverse-phase columns (e.g., C18), for the final purification of individual alkaloids. |
Future Directions in Tetrahydroxyberbine Research
Advancements in Biocatalytic Production and Synthetic Biology
The limited availability of many plant-derived alkaloids, including tetrahydroxyberbines, from natural sources presents a significant hurdle for extensive research and potential therapeutic application. nih.govfrontiersin.org Chemical synthesis, while possible, is often complex, costly, and can generate environmentally hazardous waste. nih.gov Consequently, the future of producing these valuable compounds is increasingly steering towards biocatalytic and synthetic biology approaches. semanticscholar.orgrsc.org
Recent breakthroughs have demonstrated the feasibility of using engineered microorganisms to produce complex alkaloids. A notable example is the use of engineered Escherichia coli to perform selective methylation on the related compound, 2,3,9,10-tetrahydroxyberbine (B1209567), to create a variety of high-value tetrahydroprotoberberine (THPB) alkaloids. nih.gov This strategy utilizes a whole-cell biocatalysis system, which offers a more environmentally friendly and potentially scalable alternative to traditional chemical synthesis. nih.gov
In one such study, different methyltransferase enzymes, including 4'-O-methyltransferase (Cj4'OMT), norcoclaurine 6-O-methyltransferase (Cj6OMT), and (S)-scoulerine 9-O-methyltransferase (SiSOMT and PsSOMT), were heterologously expressed in E. coli. nih.gov These engineered strains were then fed with 2,3,9,10-tetrahydroxyberbine, which acted as a substrate for the enzymatic methylation at specific hydroxyl groups. This process successfully yielded several methylated derivatives, such as 10-methoxy-2,3,9-tetrahydroxyberbine and 9-methoxy-2,3,10-tetrahydroxyberbine. nih.gov The success of this approach with a close isomer strongly suggests that similar synthetic biology strategies could be developed for the targeted production of 2,3,10,11-tetrahydroxyberbine and its novel derivatives. Future research will likely focus on identifying and engineering enzymes, such as specific O-methyltransferases or hydroxylases, that can act on different positions of the berbine (B1217896) skeleton to produce this compound or to further modify it. nih.gov The use of synthetic biology platforms, like engineered yeast (Saccharomyces cerevisiae) or bacteria (E. coli), is a promising avenue for the sustainable and on-demand production of these complex molecules. researchgate.netnih.gov
Table 1: Examples of Biocatalytic Production of Tetrahydroprotoberberine (THPB) Derivatives from a Tetrahydroxyberbine Scaffold
| Starting Substrate | Engineered Organism | Key Enzyme(s) | Product(s) | Research Finding |
|---|---|---|---|---|
| 2,3,9,10-Tetrahydroxyberbine | E. coli | Cj4'OMT | 10-methoxy-2,3,9-tetrahydroxyberbine | Demonstrates regioselective methylation on the D ring. nih.govresearch-solution.com |
| 2,3,9,10-Tetrahydroxyberbine | E. coli | PsSOMT | 9-methoxy-2,3,10-tetrahydroxyberbine | Shows high regiospecificity for the 9-hydroxyl group. nih.govnih.gov |
| 2,3,9,10-Tetrahydroxyberbine | E. coli | SiSOMT | 9-methoxy-2,3,10-tetrahydroxyberbine, Discretamine | Capable of sequential methylation at different positions. nih.govnih.gov |
These advancements pave the way for creating libraries of novel tetrahydroxyberbine derivatives, which can then be screened for various biological activities. mdpi.com The modular nature of synthetic biology allows for the combination of different enzymes to generate a wide array of structures that are not readily accessible through traditional methods. hznu.edu.cn
Exploration of Novel Mechanisms in Chemical Biology
While preliminary research has pointed towards potential anticancer, anti-inflammatory, and antimicrobial properties for tetrahydroxyberbine isomers, the precise molecular mechanisms underlying these activities are not yet fully understood. ontosight.aiontosight.ai A significant future direction in the chemical biology of this compound will be to elucidate its specific molecular targets and pathways of action.
One intriguing finding for the tetrahydroxyberbine class is their interaction with monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Specifically, this compound has been shown to be a competitive inhibitor of MAO-A. This suggests a potential role in neuromodulation and a possible therapeutic application in conditions where MAO-A inhibition is beneficial, such as depression. Further studies are needed to explore the selectivity and potency of this inhibition and to understand the structure-activity relationships that govern this interaction.
Future research will likely employ a range of modern chemical biology tools to uncover novel mechanisms. These may include:
Target Identification: Using techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) to identify the direct binding partners of this compound within the cell.
Pathway Analysis: Employing transcriptomics, proteomics, and metabolomics to understand the global cellular response to treatment with the compound, thereby revealing the signaling pathways it modulates.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its protein targets. This would provide detailed insights into the binding mode and facilitate the rational design of more potent and selective derivatives.
By drawing parallels with the extensively studied alkaloid berberine (B55584), which is known to interact with a multitude of targets including DNA, various enzymes, and receptors, researchers can form hypotheses about the potential mechanisms of this compound. mdpi.comacs.org However, the unique positioning of the four hydroxyl groups on the this compound scaffold likely confers a distinct pharmacological profile that warrants specific investigation.
Methodological Innovations in Alkaloid Analysis and Derivatization
The accurate analysis and characterization of this compound and its derivatives are fundamental to advancing research in this area. A key challenge is the presence of multiple structural isomers, such as 2,3,9,10-tetrahydroxyberbine, which have the same molecular weight and can be difficult to distinguish using standard analytical techniques. Future progress will depend on the development and application of innovative analytical methodologies.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for alkaloid analysis. nih.govnih.gov However, to differentiate between closely related isomers, more advanced fragmentation techniques are being explored. Methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can generate unique fragment ions for each isomer, allowing for their unambiguous identification even if they are not fully separated chromatographically. lcms.cz The application of these advanced MSn techniques will be crucial for the quality control of synthesized tetrahydroxyberbine compounds and for studying their metabolism, where multiple isomeric metabolites may be formed. mdpi.comnih.gov
Chemical derivatization is another important strategy to enhance the analytical detection of alkaloids. research-solution.comjfda-online.com Derivatization can improve the volatility of a compound for gas chromatography (GC) analysis or enhance its ionization efficiency in mass spectrometry. ddtjournal.com For a molecule like this compound with multiple hydroxyl groups, derivatization reactions such as silylation or acylation can be employed. research-solution.com Furthermore, novel derivatizing agents are being developed to introduce specific chemical tags that improve sensitivity and selectivity in LC-MS/MS analysis. For instance, reagents that add a permanently charged moiety can significantly enhance the signal in electrospray ionization (ESI). nih.gov
Future analytical innovations applicable to this compound research include:
On-tissue derivatization coupled with mass spectrometry imaging (MSI): This technique allows for the visualization of the spatial distribution of the alkaloid and its metabolites within biological tissues, providing valuable information on its pharmacokinetics and target organ accumulation.
Chiral chromatography: As this compound possesses chiral centers, the development of specific chiral stationary phases for HPLC will be essential to separate and quantify its enantiomers, which may have different biological activities.
Advanced NMR techniques: Two-dimensional NMR spectroscopy will continue to be indispensable for the definitive structural elucidation of new derivatives produced through biocatalytic or synthetic efforts.
By leveraging these methodological innovations, researchers will be able to more accurately and sensitively study the production, metabolism, and mechanism of action of this compound, thereby accelerating its journey from a compound of interest to a well-characterized molecule with potential applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 2,3,10,11-Tetrahydroxyberbine in laboratory settings?
- Answer: Synthesis typically involves multi-step organic reactions, such as hydroxylation of berbine derivatives under controlled pH and temperature conditions. Purification requires chromatographic techniques (e.g., HPLC or column chromatography) to isolate the target compound from byproducts. Validation via NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity . Stability during synthesis should be monitored due to potential oxidation of hydroxyl groups under ambient conditions.
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?
- Answer: Conduct systematic solubility tests using standardized protocols (e.g., OECD Guidelines 105). Document solvent polarity, temperature, and agitation methods. Compare results with literature values and analyze inconsistencies by verifying compound purity (e.g., via HPLC) and solvent batch quality. Conflicting data may arise from polymorphic forms or residual solvents in commercial samples .
Q. What safety protocols are essential for handling this compound in laboratory experiments?
- Answer: Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation of dust and ensure access to emergency eyewash stations. Although specific toxicity data are limited, assume acute toxicity based on structural analogs like tetrahydroberberine .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting bioactivity results (e.g., antioxidant vs. pro-oxidant effects) of this compound?
- Answer: Implement dose-response assays (e.g., DPPH radical scavenging for antioxidants) across physiologically relevant concentrations. Control variables such as cell type, incubation time, and reactive oxygen species (ROS) detection methods (e.g., fluorescence probes vs. electron spin resonance). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify thresholds where activity shifts occur .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in neuroprotective studies?
- Answer: Synthesize analogs with selective hydroxyl group modifications (e.g., methylation or acetylation) and test their efficacy in neuronal cell models (e.g., SH-SY5Y cells exposed to oxidative stress). Pair computational modeling (e.g., molecular docking with Keap1-Nrf2 pathway targets) with in vitro data to identify critical functional groups .
Q. How should researchers optimize analytical methods for quantifying this compound in complex biological matrices?
- Answer: Develop a LC-MS/MS protocol with isotopically labeled internal standards to correct for matrix effects. Validate parameters per ICH guidelines (e.g., linearity range: 1–1000 ng/mL, recovery >85%). Address interference from metabolites by optimizing chromatographic separation (e.g., C18 columns with gradient elution) .
Q. What experimental approaches can reconcile disparities between in vitro and in vivo pharmacokinetic data for this compound?
- Answer: Conduct parallel studies using:
- In vitro: Hepatic microsomal stability assays to predict metabolism.
- In vivo: Pharmacokinetic profiling in rodent models with timed blood sampling. Analyze discrepancies by assessing protein binding, tissue distribution, and metabolite identification (e.g., UPLC-QTOF). Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Methodological Guidance
Q. How to critically evaluate the reliability of published data on this compound?
- Answer: Prioritize peer-reviewed studies with full experimental details (e.g., CAS registry cross-referencing, synthetic routes). Cross-check spectral data (e.g., NMR peaks for hydroxyl protons at δ 8–10 ppm) against databases like PubChem. Exclude studies lacking purity validation or using unverified commercial samples .
Q. What steps ensure reproducibility of bioassay results involving this compound?
- Answer: Document batch-specific compound characteristics (e.g., lot number, storage conditions). Standardize assay protocols (e.g., cell passage number, serum-free media pre-treatment). Use internal positive/negative controls and share raw data repositories to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
